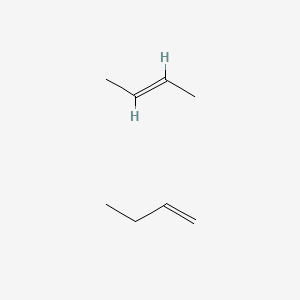

1-丁烯;(E)-2-丁烯

描述

Polybutenes are viscous non-drying liquid butylene polymers . They are thermoplastic polyolefins with mechanical properties that are between those of polyethylene (PE) and polypropylene (PP) . They are clear, water-white, aliphatic polymers characterized by their viscosity and molecular weight .

Synthesis Analysis

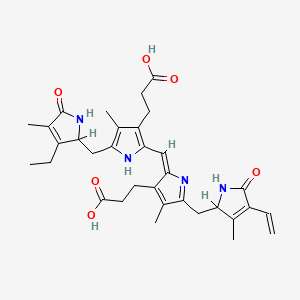

Polybutenes are synthesized from a mixture of 1-butene, 2-butene, and isobutylene . The transformation of Polybutadienes to Polyolefins involves the catalytic hydrogenation of commercially available poly-butadiene rubbers . The type of metal, its loading, and the presence of phosphine ligands affect the efficiency of the hydrogenation process .

Molecular Structure Analysis

Polybutene is an organic polymer made from a mixture of 1-butene, 2-butene, and isobutylene . The β-proton abstraction from the growing tertiary carbocation normally leads to exo - or endo -olefinic end-groups .

Chemical Reactions Analysis

Polybutenes undergo combustion, pyrolysis, and autoxidation . They are resistant to chemical reaction due to their low polarity, low degree of unsaturation, and their closely packed, branched-chain molecular structure .

Physical And Chemical Properties Analysis

Polybutenes are light colored, nondrying, sticky, viscous liquids . They are stable when exposed to light, insoluble in water, and soluble in hydrocarbon and chlorinated hydrocarbon solvents . An important physical property is that higher molecular weight grades thermally degrade to lower-molecular weight polybutenes .

科学研究应用

轮胎制造

聚丁烯因其优异的气体阻隔性能,常被用作轮胎内衬橡胶的成分 。这使得它成为轮胎行业的重要组成部分。

润滑油添加剂

作为润滑油添加剂,聚丁烯可改善润滑油的粘度、抗氧化性和耐磨性 。这使得它成为各种工业用润滑油的宝贵添加剂。

粘合剂和密封剂

在粘合剂和密封剂领域,聚丁烯因其粘性、柔韧性和对各种基材的良好粘附性而受到重视 。这使得它成为生产各种粘合剂和密封剂的关键成分。

口香糖基料

有趣的是,聚丁烯也应用于食品行业,特别是作为口香糖的基料,因为它具有优异的柔韧性和无毒性 。这使得它成为生产口香糖的安全有效成分。

后聚合功能化

近年来,聚合物结构的化学修饰,即后聚合功能化,已成为一种重要的途径,可制备具有定制性能的新型材料 。 聚丁烯因其低价格和高含量的易于接近的 C-C 单元,似乎是进一步功能化的理想起始大分子前体 。

合成橡胶的加氢

聚丁烯可成功地应用于合成橡胶的加氢 。 该过程可改变其结构,从而得到具有独特性能的材料,这些材料可适应特定的应用 。

聚烯烃的生产

聚丁烯可转化为聚烯烃,聚烯烃是具有多种应用的商品材料 。 这种转化过程通常由过渡金属化合物催化 。

电气绝缘

聚丁烯具有优异的电气绝缘性能 ,使其成为生产各种电气元件和设备的宝贵材料 。

这些只是聚丁烯的众多应用中的一部分。 聚合物科学和技术的不断发展为聚丁烯带来了光明的前景,研究人员一直在不断努力改善其性能和开发新的应用 。

作用机制

Target of Action

Polybutenes, also known as but-1-ene and (E)-but-2-ene, are organic polymers primarily used in industrial applications

Mode of Action

Polybutenes are derived from a mixture of 1-butene, 2-butene, and isobutylene . Their mode of action is primarily physical, owing to their sticky and viscous nature .

Biochemical Pathways

They can undergo physical changes, such as thermal degradation .

Pharmacokinetics

They are considered relatively harmless based on acute oral and percutaneous toxicity tests .

Result of Action

The primary result of polybutenes’ action is their ability to provide viscosity or emulsifiability to more than 80 cosmetic products . They are also used in industrial applications, including sealants, adhesives, and extenders for putties used for sealing roofs and windows .

Action Environment

Environmental factors can influence the action, efficacy, and stability of polybutenes. For instance, higher molecular weight grades of polybutenes can thermally degrade to lower-molecular weight polybutenes and butene monomers . This property is valuable for various applications, such as smoke inhibition in two-stroke engine fuels .

未来方向

生化分析

Biochemical Properties

Polybutenes play a significant role in biochemical reactions, primarily due to their interaction with various enzymes, proteins, and other biomolecules. These interactions are often characterized by the compound’s ability to modulate the activity of these biomolecules. For instance, polybutenes can interact with lipases, enzymes that catalyze the hydrolysis of fats, by altering the enzyme’s conformation and activity. Additionally, polybutenes can bind to certain proteins, affecting their stability and function .

Cellular Effects

Polybutenes influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, polybutenes have been shown to affect the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels. Furthermore, polybutenes can modulate cell signaling pathways by interacting with membrane-bound receptors, thereby influencing cell function and behavior .

Molecular Mechanism

At the molecular level, polybutenes exert their effects through several mechanisms. One key mechanism involves the binding of polybutenes to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, polybutenes can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, polybutenes can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of polybutenes can change over time due to factors such as stability and degradation. Polybutenes are generally stable when exposed to light and other environmental conditions, but they can undergo autoxidation and pyrolysis during analytical treatment. Long-term studies have shown that polybutenes can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of polybutenes vary with different dosages in animal models. At low doses, polybutenes are relatively harmless and do not cause significant adverse effects. At high doses, polybutenes can cause toxic effects, including changes in body weight, food consumption, and organ function. Threshold effects have been observed, with certain dosages leading to specific physiological changes .

Metabolic Pathways

Polybutenes are involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, polybutenes can influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of fatty acids and other metabolites. These interactions can have significant effects on overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, polybutenes are transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of polybutenes, influencing their activity and function. For instance, polybutenes can bind to lipid transport proteins, facilitating their movement within cellular compartments .

Subcellular Localization

Polybutenes exhibit specific subcellular localization patterns, which can affect their activity and function. Targeting signals and post-translational modifications can direct polybutenes to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria. These localizations are crucial for the compound’s role in cellular processes and biochemical reactions .

属性

IUPAC Name |

but-1-ene;(E)-but-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8/c2*1-3-4-2/h3-4H,1-2H3;3H,1,4H2,2H3/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOOLIQYCQJDBG-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C.CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC=C.C/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polybutene is an oily odorless colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless, odorless, oily liquid; [CAMEO] Molecular Weight <= 2,500: Colorless liquid; > 2,500: Colorless or pale yellow semi-solid/liquid resin or solid; [CHEMINFO] Liquid; [MSDSonline] | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butene, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polybutene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

215 to 470 °F (USCG, 1999), 215-470 °F (open cup) | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POLYBUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.81 to 0.91 at 59 °F (USCG, 1999) | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

9003-29-6, 25167-67-3, 119275-53-5 | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butene, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butene, homopolymer (products derived from either/or But-1-ene/But-2-ene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYBUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,5R,6R,7R,10S,12R,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1240159.png)

![uridine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]](/img/structure/B1240160.png)

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240165.png)

![2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine](/img/structure/B1240166.png)

![(3S,4S)-5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1240167.png)